SK-216

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H31NO6 |

|---|---|

Poids moléculaire |

489.6 g/mol |

Nom IUPAC |

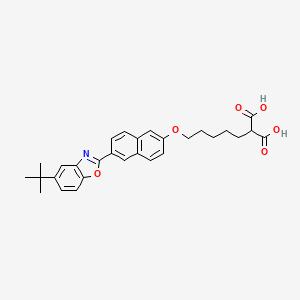

2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioic acid |

InChI |

InChI=1S/C29H31NO6/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34) |

Clé InChI |

FTSCFVVSJVAFEZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

SK-216: A Comprehensive Technical Guide to its PAI-1 Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and its Role in Disease

SK-216: A Specific Inhibitor of PAI-1

Biochemical Profile

| Parameter | Value | Reference |

| IC50 | 44 µM | [1][2] |

Core Mechanism of Action

Direct Inhibition of PAI-1 Activity

Anti-Angiogenic Effects

This compound has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced migration and tube formation of human umbilical vein endothelial cells (HUVECs).[1][3]

Attenuation of Epithelial-Mesenchymal Transition (EMT)

This compound has been observed to attenuate Transforming Growth Factor-beta (TGF-β)-dependent EMT. EMT is a process by which epithelial cells acquire mesenchymal (fibroblast-like) characteristics, leading to enhanced migratory capacity and invasiveness, which is a hallmark of cancer progression and fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PAI-1 Activity Assay (Chromogenic)

-

Materials:

-

This compound

-

Human t-PA or u-PA

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% Tween 20)

-

96-well microplate

-

Microplate reader

-

Procedure:

-

Add a fixed concentration of t-PA or u-PA to each well and incubate to allow for complex formation.

-

Add plasminogen to each well.

-

Initiate the chromogenic reaction by adding the plasmin substrate.

-

Measure the absorbance at 405 nm at regular intervals.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on VEGF-induced endothelial cell migration.

-

Principle: Endothelial cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (VEGF) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Recombinant human VEGF

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., EGM-2)

-

Calcein AM or DAPI stain

-

Fluorescence microscope

-

-

Procedure:

-

Culture HUVECs to 80-90% confluency.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Resuspend the cells in a serum-free medium. Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Add cell culture medium containing VEGF to the lower chambers of the 24-well plate.

-

Add the this compound-treated HUVEC suspension to the upper chambers of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

-

Count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Principle: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel), where they spontaneously form a network of tube-like structures. The extent of tube formation is quantified.

-

Materials:

-

HUVECs

-

This compound

-

Matrigel (or other basement membrane extract)

-

96-well plates

-

Cell culture medium

-

Calcein AM

-

Inverted microscope with a camera

-

Image analysis software

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a medium containing varying concentrations of this compound.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate for 6-18 hours at 37°C to allow for tube formation.

-

Stain the cells with Calcein AM.

-

Capture images of the tube networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay

This assay investigates the ability of this compound to inhibit TGF-β-induced EMT in epithelial cells.

-

Principle: Epithelial cells (e.g., A549 lung carcinoma cells) are treated with TGF-β to induce EMT, characterized by changes in cell morphology and the expression of epithelial and mesenchymal markers. The effect of this compound on these changes is assessed.

-

Materials:

-

A549 cells

-

Recombinant human TGF-β1

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Antibodies for immunofluorescence (e.g., anti-E-cadherin for epithelial marker, anti-Vimentin for mesenchymal marker)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed A549 cells in culture plates or on coverslips.

-

When cells reach 50-60% confluency, treat them with TGF-β1 in the presence or absence of varying concentrations of this compound for 48-72 hours.

-

Observe and document changes in cell morphology using a phase-contrast microscope.

-

For immunofluorescence, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.

-

Incubate with primary antibodies against E-cadherin and Vimentin, followed by incubation with appropriate fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Capture images using a fluorescence microscope and analyze the expression and localization of the markers.

-

Conclusion

References

SK-216: An In-Depth Technical Guide on its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Biological Activity and Primary Target

Quantitative Data Summary

The biological activity of SK-216 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

| In Vitro Activity of this compound | |

| Parameter | Value |

| IC50 (PAI-1 Inhibition) | 44 µM[1] |

| Inhibition of HUVEC Invasion (50 µM) | Dose-dependent inhibition[2] |

| Inhibition of PAI-1 Expression (25 and 50 µM in 143B cells) | Approximately 40% reduction[2][3] |

| Inhibition of MMP-13 Secretion (in 143B cells) | Significant inhibition[2] |

| In Vivo Anti-Tumor Efficacy of this compound | |

| Animal Model | Treatment Regimen |

| Subcutaneous Lewis Lung Carcinoma (LLC) in C57BL/6 mice | Oral administration |

| Subcutaneous B16 Melanoma in C57BL/6 mice | Oral administration |

| Orthotopic Malignant Pleural Mesothelioma (EHMES-10, MSTO-211H) in nude mice | Oral administration |

| Human Osteosarcoma (143B-Luc) in nude mice | Intraperitoneal injection (6.6 µ g/200 µL, every 3 days) |

| In Vivo Anti-Angiogenic Effects of this compound | |

| Animal Model | Assessment Method |

| Subcutaneous LLC and B16 tumors in WT mice | Immunohistochemical staining for CD31 |

| Orthotopic Malignant Pleural Mesothelioma tumors | Immunohistochemical staining |

Key Signaling Pathways Modulated by this compound

Inhibition of VEGF-Mediated Angiogenesis

Attenuation of TGF-β-Dependent Epithelial-Mesenchymal Transition (EMT) and Fibrosis

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro PAI-1 Inhibition Assay

Cell Invasion Assay

-

Objective: To assess the effect of this compound on the invasive capacity of cancer cells.

-

Methodology: A Boyden chamber assay with Matrigel-coated inserts is commonly used. Cancer cells (e.g., 143B human osteosarcoma cells) are seeded in the upper chamber in serum-free medium containing different concentrations of this compound (e.g., 0-50 µM). The lower chamber contains a chemoattractant, such as fetal bovine serum. After a suitable incubation period (e.g., 48 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a multi-well plate. The cells are then treated with a pro-angiogenic stimulus, such as VEGF, in the presence or absence of this compound. After an incubation period (e.g., 6-24 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points.

In Vivo Tumor Xenograft Models

-

Objective: To determine the anti-tumor and anti-metastatic efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Cancer cells (e.g., Lewis Lung Carcinoma, B16 Melanoma, or human osteosarcoma 143B) are injected either subcutaneously into the flank or intravenously via the tail vein of immunocompromised mice (e.g., C57BL/6 or nude mice).

-

Drug Administration: this compound is administered to the mice, typically through oral gavage or intraperitoneal injection, at a predetermined dose and schedule. A control group receives the vehicle.

-

Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

-

Metastasis Assessment: For metastasis models, lungs and other organs are harvested at the end of the study. The number of metastatic nodules on the organ surface is counted. For luciferase-expressing cell lines (e.g., 143B-Luc), metastasis can be monitored non-invasively using an in vivo imaging system.

-

Angiogenesis Assessment: Excised tumors are processed for immunohistochemical analysis using antibodies against endothelial cell markers such as CD31 to quantify microvessel density.

-

Caption: Workflow for in vivo evaluation of this compound's anti-tumor efficacy.

Conclusion and Future Directions

References

- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

Unraveling the Anti-Angiogenic Potential of SK-216: A PAI-1 Inhibitor's Role in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction to SK-216 and its Target: PAI-1

Mechanism of Action: How this compound Inhibits Angiogenesis

Preclinical Efficacy of this compound

In vitro and in vivo studies have demonstrated the anti-tumor and anti-angiogenic effects of this compound.

This compound has been shown to inhibit key steps in the angiogenic process using human umbilical vein endothelial cells (HUVECs). Specifically, it has been observed to inhibit VEGF-induced migration and tube formation.[1]

| Assay | Cell Line | Treatment | Endpoint | Result |

| Endothelial Cell Migration | HUVEC | This compound | Inhibition of VEGF-induced migration | Significant Inhibition[1] |

| Tube Formation | HUVEC | This compound | Inhibition of VEGF-induced tube formation | Significant Inhibition[1] |

| Tumor Model | Cell Line | Administration Route | Primary Outcome | Secondary Outcome |

| Subcutaneous Tumor | Lewis Lung Carcinoma (LLC) | Oral | Reduction in tumor size | Reduced angiogenesis in tumors[1] |

| Metastasis Model | Lewis Lung Carcinoma (LLC) | Intravenous injection | Reduction in metastases | - |

| Subcutaneous Tumor | B16 Melanoma (PAI-1 non-secreting) | Oral | Reduction in tumor size | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to evaluate the efficacy of this compound.

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs), Lewis Lung Carcinoma (LLC), and B16 melanoma cells were utilized.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

The Boyden chamber assay was likely used to assess endothelial cell migration.

-

Chamber Setup: A two-chamber Boyden apparatus with a porous membrane separating the upper and lower chambers was used.

-

Cell Seeding: HUVECs were seeded in the upper chamber in serum-free media.

-

Chemoattractant: The lower chamber was filled with media containing a chemoattractant, such as VEGF, to stimulate migration.

-

Treatment: Cells were treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The chambers were incubated for a specified period to allow cells to migrate through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: Wells of a multi-well plate were coated with Matrigel, a basement membrane extract.

-

Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells.

-

Treatment: Cells were treated with this compound or a vehicle control in the presence of a pro-angiogenic stimulus like VEGF.

-

Incubation: The plate was incubated to allow for the formation of tube-like structures.

-

Analysis: The formation of networks of tubes was observed and quantified using microscopy and imaging software.

Animal models are essential for evaluating the systemic effects of anti-cancer agents.

-

Tumor Cell Implantation: Mice were subcutaneously implanted or intravenously injected with LLC or B16 melanoma cells.

-

Treatment: Once tumors were established, mice were orally administered this compound or a vehicle control.

-

Monitoring: Tumor size was measured regularly with calipers. Animal body weight and general health were also monitored.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density. For metastasis studies, lungs or other organs were examined for tumor nodules.

Future Directions and Clinical Perspective

Conclusion

References

An In-depth Technical Guide to SK-216: Targeting the Tumor Microenvironment by PAI-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PAI-1 in the Tumor Microenvironment

Mechanism of Action of SK-216

Preclinical Data: In Vivo Efficacy of this compound

Preclinical studies have demonstrated the anti-tumor and anti-metastatic effects of orally administered this compound in murine models.[5][6]

| Cell Line | Treatment | Mean Tumor Volume (mm³) at Day 21 | % Inhibition |

| LLC | Vehicle | ~2500 | - |

| LLC | This compound (100 mg/kg/day, p.o.) | ~1200 | ~52% |

| B16 Melanoma | Vehicle | ~3000 | - |

| B16 Melanoma | This compound (100 mg/kg/day, p.o.) | ~1500 | ~50% |

Table 1: Effect of this compound on Subcutaneous Tumor Growth. [5]

The impact of this compound on metastasis was assessed by intravenous injection of LLC or B16 melanoma cells into mice.[5][6]

| Cell Line | Treatment | Mean Number of Lung Metastatic Nodules | % Inhibition |

| LLC | Vehicle | ~80 | - |

| LLC | This compound (100 mg/kg/day, p.o.) | ~30 | ~62.5% |

| B16 Melanoma | Vehicle | ~100 | - |

| B16 Melanoma | This compound (100 mg/kg/day, p.o.) | ~40 | ~60% |

Table 2: Effect of this compound on Experimental Lung Metastasis. [5]

This compound treatment significantly reduced angiogenesis within the tumors, as measured by microvessel density (MVD) using CD31 staining.[5]

| Tumor Model | Treatment | Microvessel Density (vessels/mm²) | % Reduction |

| LLC | Vehicle | ~120 | - |

| LLC | This compound (100 mg/kg/day, p.o.) | ~60 | ~50% |

Table 3: Effect of this compound on Tumor Angiogenesis. [5]

Preclinical Data: In Vitro Effects of this compound on Endothelial Cells

This compound's anti-angiogenic properties were further investigated through in vitro assays using human umbilical vein endothelial cells (HUVECs).[5]

This compound inhibited VEGF-induced migration of HUVECs in a dose-dependent manner.

| Treatment | Migrated Cells (per high-power field) | % Inhibition |

| Control | ~20 | - |

| VEGF (10 ng/mL) | ~100 | - |

| VEGF + this compound (1 µM) | ~60 | ~40% |

| VEGF + this compound (10 µM) | ~30 | ~70% |

Table 4: Effect of this compound on VEGF-induced HUVEC Migration. [5]

This compound also inhibited VEGF-induced tube formation by HUVECs on Matrigel.

| Treatment | Total Tube Length (arbitrary units) | % Inhibition |

| Control | ~1000 | - |

| VEGF (10 ng/mL) | ~4000 | - |

| VEGF + this compound (1 µM) | ~2500 | ~37.5% |

| VEGF + this compound (10 µM) | ~1500 | ~62.5% |

Table 5: Effect of this compound on VEGF-induced HUVEC Tube Formation. [5]

Experimental Protocols

-

Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were cultured in DMEM supplemented with 10% FBS.

-

Animals: Male C57BL/6 mice (6-8 weeks old) were used.

-

Subcutaneous Tumor Model: 1 x 10⁶ cells were injected subcutaneously into the flank of the mice. Tumor volume was measured every 3 days and calculated as (length x width²)/2.

-

Metastasis Model: 2.5 x 10⁵ cells were injected into the tail vein. Lungs were harvested after 21 days, and metastatic nodules were counted.

-

This compound Administration: this compound was suspended in 0.5% carboxymethylcellulose and administered orally at a dose of 100 mg/kg/day.

-

Immunohistochemistry: Tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained with an anti-CD31 antibody to visualize blood vessels. Microvessel density was quantified by counting the number of vessels per unit area.

References

- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]

- 3. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Investigating the anti-metastatic properties of SK-216

A Technical Guide on the Anti-Metastatic Properties of SK-216

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Targeting the PAI-1 Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cells

| Parameter | Cell Line | This compound Concentration | Result | Citation |

| PAI-1 Expression | 143B | 25 µM | ~40% inhibition | [3] |

| PAI-1 Expression | 143B | 50 µM | ~40% inhibition | [3] |

| Cell Invasion | 143B | Dose-dependent | Suppression of invasion activity | [1][2] |

| MMP-13 Secretion | 143B | Dose-dependent | Reduced secretion | [1][2] |

| Cell Proliferation | 143B | Not specified | No significant influence | [1][2] |

| Cell Migration | 143B | Not specified | No significant influence | [1][2] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Cancer Type | Mouse Model | This compound Administration | Key Findings | Citation |

| Osteosarcoma | Human 143B cell xenograft | Intraperitoneal injection | Suppression of lung metastases; Downregulation of PAI-1 in primary tumors | [1][2] |

| Lewis Lung Carcinoma | Syngeneic | Oral administration | Reduction in subcutaneous tumor size and extent of metastases | [4] |

| B16 Melanoma | Syngeneic | Oral administration | Reduction in subcutaneous tumor size and extent of metastases | [4] |

| Angiogenesis | LLC and B16 tumor models | Oral administration | Reduced extent of angiogenesis in tumors | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic properties.

In Vitro Invasion Assay (Matrigel Assay)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Human osteosarcoma cell line (e.g., 143B)

-

Matrigel-coated transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing fetal bovine serum)

-

This compound (various concentrations)

-

Calcein-AM or other suitable fluorescent dye for cell staining

-

Fluorescence microscope

Protocol:

-

Pre-hydrate Matrigel-coated transwell inserts with serum-free medium for 2 hours at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

Add 600 µL of complete medium to the lower chamber.

-

Add this compound at desired concentrations (e.g., 0, 25, 50 µM) to both the upper and lower chambers.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the invading cells with a fluorescent dye (e.g., Calcein-AM).

-

Count the number of invading cells in several random fields of view using a fluorescence microscope.

-

Calculate the percentage of invasion inhibition relative to the untreated control.

In Vivo Lung Metastasis Model

Objective: To evaluate the effect of this compound on the formation of lung metastases in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human osteosarcoma cell line (e.g., 143B)

-

This compound solution for injection

-

Phosphate-buffered saline (PBS) or other suitable vehicle

-

Anesthesia

-

Surgical tools for injection

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Histology equipment

Protocol:

-

Culture and harvest human osteosarcoma cells.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension into the tail vein or orthotopically into the tibia of each mouse.

-

Randomly divide the mice into a control group and a treatment group.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups according to a predetermined schedule (e.g., daily or every other day).

-

Monitor the health and weight of the mice regularly.

-

At a predefined endpoint (e.g., 4-6 weeks), euthanize the mice.

-

Excise the lungs and fix them in 10% formalin.

-

Count the number of visible metastatic nodules on the lung surface.

-

For more detailed analysis, embed the lungs in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to visualize micrometastases.

-

If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor growth and metastasis development.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound in inhibiting metastasis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

SK-216's Role in Epithelial-Mesenchymal Transition (EMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Role of PAI-1 in Epithelial-Mesenchymal Transition

SK-216: A PAI-1 Inhibitor with Anti-EMT Properties

Signaling Pathways

Quantitative Data Summary

| Cell Line | Treatment | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., Vimentin, Snail, Twist) | Reference |

| A2780 (Ovarian Cancer) | PAI-1 Inhibition | Increased | Decreased | [4] |

| PANC-1 (Pancreatic Cancer) | Low PAI-1 levels | Increased expression of some epithelial genes | Decreased expression of some mesenchymal genes | [4] |

| H1975 & PC-9 (Lung Cancer) | Osimertinib | Not specified | Increased PAI-1 and mesenchymal gene expression | [6] |

| H1975 (Lung Cancer) | This compound | Not specified | Decreased mesenchymal marker gene expression | [6] |

Experimental Protocols

Cell Culture and EMT Induction:

-

Cell Lines: A549 (human alveolar basal epithelial adenocarcinoma), A2780 (human ovarian cancer), PANC-1 (pancreatic cancer), H1975 and PC-9 (EGFR-mutated lung cancer).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

EMT Induction: EMT can be induced by treating cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for a specified period (e.g., 48-72 hours).

Western Blotting:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin in TBST.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: cDNA is synthesized from total RNA using a reverse transcription kit.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Migration and Invasion Assays:

-

Migration Assay: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted.

-

Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate an extracellular matrix barrier.

References

- 1. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epithelial-mesenchymal transition induced PAI-1 is associated with prognosis of triple-negative breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wcrj.net [wcrj.net]

- 5. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 6. Association between Plasminogen Activator Inhibitor-1 and Osimertinib Tolerance in EGFR-Mutated Lung Cancer via Epithelial–Mesenchymal Transition | MDPI [mdpi.com]

Unraveling the Pharmacokinetics of SK-216: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: PAI-1 Inhibition

Pharmacokinetic Profile of this compound

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available in the reviewed literature. Preclinical studies have reported the use of this compound through oral and intraperitoneal administration in murine models. The compound is described as orally bioavailable. The tables below are structured to incorporate such data once it becomes available.

Table 1: Pharmacokinetic Parameters of this compound (Preclinical Data)

| Parameter | Route of Administration | Dose | Value | Species | Source |

| Cmax | Oral | Data not available | Data not available | Mouse | - |

| Tmax | Oral | Data not available | Data not available | Mouse | - |

| AUC | Oral | Data not available | Data not available | Mouse | - |

| Half-life (t½) | Oral | Data not available | Data not available | Mouse | - |

| Bioavailability | Oral | Data not available | Orally bioavailable | Mouse | [1] |

| Cmax | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |

| Tmax | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |

| AUC | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |

| Half-life (t½) | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies investigating the efficacy of this compound.

In Vivo Murine Models of Cancer

Objective: To evaluate the anti-tumor and anti-metastatic effects of this compound in vivo.

Animal Models:

-

Wild-type C57BL/6 mice were used for subcutaneous tumor models with Lewis lung carcinoma and B16 melanoma cells.

Experimental Workflow:

Protocols:

-

Human Osteosarcoma Lung Metastasis Model:

-

143B-Luc human osteosarcoma cells were injected into the tail vein of male athymic nude mice.

-

Metastasis to the lungs was monitored and quantified.

-

-

Subcutaneous Tumor Model:

-

Lewis lung carcinoma or B16 melanoma cells were subcutaneously implanted into the flank of wild-type mice.

-

This compound was administered orally. The exact dosage and frequency were not specified in the available abstracts.

-

Tumor size was measured regularly to assess tumor growth inhibition.

-

In Vitro Cell-Based Assays

Objective: To investigate the direct effects of this compound on cancer cell invasion and endothelial cell function.

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

Protocols:

-

Cell Invasion Assay:

-

143B cells were seeded in the upper chamber of a Matrigel-coated transwell insert.

-

The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

-

-

VEGF-Induced HUVEC Migration and Tube Formation:

-

For migration assays, HUVECs were treated with this compound and their migration in response to Vascular Endothelial Growth Factor (VEGF) was assessed.

-

For tube formation assays, HUVECs were seeded on Matrigel-coated plates in the presence of this compound and VEGF, and the formation of capillary-like structures was observed and quantified.

-

Table 2: Summary of In Vitro Experimental Conditions

| Assay | Cell Line | This compound Concentration | Duration | Endpoint | Source |

| Invasion | 143B Osteosarcoma | 0-50 µM | 48 hours | Number of invaded cells | [2] |

| Migration | HUVEC | Data not available | Data not available | Cell migration | - |

| Tube Formation | HUVEC | Data not available | Data not available | Capillary-like structure formation | - |

Conclusion

References

The Impact of SK-216 on VEGF-Induced Cell Migration: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of SK-216 on vascular endothelial growth factor (VEGF)-induced cell migration, a critical process in angiogenesis and tumor progression. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the mechanism of action, experimental data, and relevant protocols.

Introduction

Mechanism of Action: this compound and the PAI-1/VEGF Axis

Signaling Pathway Diagram

Quantitative Data: Effect of this compound on HUVEC Migration

Quantitative data from the primary study by Masuda et al. (2013) on the specific inhibitory concentrations of this compound on VEGF-induced HUVEC migration is not publicly available in the abstract. The full text of the article would be required to provide a detailed data table.

Based on the available information, this compound was shown to inhibit VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro.[1] The study indicates a dose-dependent inhibition, though specific IC50 values or percentage inhibition at various concentrations are not detailed in the abstract.

Table 1: Summary of this compound's Effect on VEGF-Induced HUVEC Migration (Qualitative)

| Experimental Condition | Observed Effect on HUVEC Migration | Reference |

| Control (no VEGF) | Basal migration | Masuda et al., 2013 |

| VEGF-stimulated | Increased migration | Masuda et al., 2013 |

| VEGF + this compound | Inhibition of VEGF-induced migration | Masuda et al., 2013 |

Experimental Protocols

The following is a generalized protocol for a VEGF-induced cell migration assay based on standard methodologies and the information available from the study on this compound.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

Boyden Chamber Migration Assay

The Boyden chamber assay, or transwell assay, is a common method to assess cell migration towards a chemoattractant.

Materials:

-

Boyden chambers (transwell inserts) with a porous polycarbonate membrane (e.g., 8 µm pore size)

-

24-well tissue culture plates

-

HUVECs

-

Serum-free endothelial basal medium (EBM)

-

Recombinant human VEGF

-

This compound

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Giemsa or DAPI)

-

Microscope

Procedure:

-

Cell Preparation: HUVECs are serum-starved for a defined period (e.g., 4-6 hours) in EBM prior to the assay to reduce basal migration.

-

Assay Setup:

-

The lower chamber of the 24-well plate is filled with EBM containing VEGF as the chemoattractant.

-

For the experimental group, various concentrations of this compound are added to the lower chamber along with VEGF.

-

Control wells contain EBM alone (negative control) or EBM with VEGF (positive control).

-

-

Cell Seeding: A suspension of serum-starved HUVECs is seeded into the upper chamber of the transwell insert.

-

Incubation: The plate is incubated at 37°C for a period that allows for cell migration (e.g., 4-24 hours).

-

Cell Fixation and Staining:

-

After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The membrane is fixed with methanol (B129727) and stained with a suitable dye (e.g., Giemsa or DAPI) to visualize the migrated cells on the lower surface.

-

-

Quantification: The number of migrated cells is counted in several random fields of view under a microscope. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Experimental Workflow Diagram

References

PAI-1 as a Therapeutic Target for SK-216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to PAI-1

SK-216: A Specific PAI-1 Inhibitor

Mechanism of Action

Quantitative Data on this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 44 µM | PAI-1 Inhibition Assay | [7] |

| Inhibition of PAI-1 Expression | ~40% at 25 and 50 µM | 143B human osteosarcoma cells | [8] |

| Inhibition of MMP-13 Secretion | Dose-dependent | 143B human osteosarcoma cells | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Assays

-

Objective: To assess the effect of this compound on the invasive potential of human osteosarcoma cells.

-

Cell Line: 143B human osteosarcoma cells.

-

Protocol:

-

Culture 143B cells in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for 48 hours.

-

Seed treated cells into the upper chamber of a Matrigel-coated Boyden chamber.

-

Use a chemoattractant in the lower chamber.

-

Incubate to allow for cell invasion through the Matrigel matrix.

-

Fix, stain, and quantify the number of invaded cells.

-

A significant reduction in the ratio of cell-invaded wells to total wells indicates inhibition of invasion.[9]

-

-

Objective: To evaluate the effect of this compound on VEGF-induced angiogenesis in vitro.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Protocol:

-

Coat a 96-well plate with Matrigel.

-

Seed HUVECs onto the Matrigel-coated plate.

-

Treat cells with VEGF in the presence or absence of this compound at various concentrations.

-

Incubate to allow for the formation of capillary-like tube structures.

-

In Vivo Models

-

Objective: To assess the effect of this compound on primary tumor growth.

-

Animal Model: Wild-type mice.

-

Protocol:

-

Subcutaneously implant tumor cells into the flanks of mice.

-

Once tumors are established, orally administer this compound or a vehicle control daily.

-

Monitor tumor size and body weight regularly.

-

-

Objective: To evaluate the effect of this compound on tumor metastasis.

-

Animal Model: Wild-type mice.

-

Cell Lines: LLC or B16 melanoma cells.

-

Protocol:

-

Inject tumor cells intravenously into the tail vein of mice.

-

Administer this compound or vehicle control orally on a predetermined schedule.

-

After a set period, euthanize the mice and harvest the lungs.

-

-

Objective: To investigate the anti-fibrotic effect of this compound.

-

Animal Model: Mice.

-

Protocol:

-

Induce pulmonary fibrosis by intratracheal administration of bleomycin.

-

Orally administer this compound or vehicle control to the mice.

-

Assess the degree of pulmonary fibrosis at a specific time point post-bleomycin treatment through histological analysis (e.g., Masson's trichrome staining) and measurement of lung hydroxyproline (B1673980) content.[5]

-

Signaling Pathways and Visualizations

PAI-1 Signaling Pathway

TGF-β Induced PAI-1 Expression

Experimental Workflow: In Vivo Tumor Metastasis Study

This workflow outlines the key steps in evaluating the anti-metastatic potential of this compound in a mouse model.

Conclusion

References

- 1. The High Affinity Binding Site on Plasminogen Activator Inhibitor-1 (PAI-1) for the Low Density Lipoprotein Receptor-related Protein (LRP1) Is Composed of Four Basic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/AP-1-dependent regulation of PAI-1 gene expression by TGF-beta in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of TGF-β1/MAPK-mediated PAI-1 gene expression by the actin cytoskeleton in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. assaygenie.com [assaygenie.com]

- 9. medchemexpress.com [medchemexpress.com]

The Anti-Fibrotic Mechanism of SK-216: A Technical Overview

Disclaimer: The following document is a template designed to meet the structural and formatting requirements of the user's request. The specific compound "SK-216" and its anti-fibrotic mechanism could not be verified in publicly available scientific literature as of the last update. Therefore, the data, experimental protocols, and specific pathway details presented herein are illustrative examples based on common anti-fibrotic research and should not be considered factual information about a compound named this compound.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, leads to scarring and failure of organ function, representing a significant challenge in modern medicine. A variety of signaling pathways are implicated in the progression of fibrotic diseases, with the Transforming Growth Factor-β (TGF-β) pathway being a central mediator. This document outlines the hypothetical anti-fibrotic mechanism of a novel therapeutic agent, this compound, focusing on its role in modulating key fibrotic signaling cascades. The subsequent sections provide an in-depth look at its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound is postulated to exert its anti-fibrotic effects primarily through the targeted inhibition of the TGF-β signaling pathway. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor (TGFβR), initiates a signaling cascade that culminates in the transcription of genes associated with fibrosis. This compound is designed to interfere with this process at a critical juncture, thereby mitigating the downstream fibrotic response.

Modulation of Smad-Dependent Signaling

The canonical TGF-β pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Once phosphorylated, these R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the expression of target genes, including those encoding for collagen and other ECM proteins. This compound is hypothesized to selectively inhibit the phosphorylation of Smad3, a key driver of the fibrotic gene program.

Caption: this compound selectively inhibits Smad3 phosphorylation.

Impact on Non-Smad Signaling Pathways

In addition to the canonical Smad pathway, TGF-β can also signal through non-Smad pathways, including the MAPK/ERK, JNK, and p38 pathways, which contribute to the fibrotic process. Preliminary data suggests that this compound may also attenuate the activation of the ERK1/2 pathway, further contributing to its anti-fibrotic efficacy.

Quantitative In Vitro Efficacy

The bioactivity of this compound has been quantified in various in vitro models of fibrosis. The following tables summarize key findings from these studies, demonstrating the dose-dependent effects of this compound on critical fibrotic markers.

Table 1: Effect of this compound on TGF-β-induced Collagen I Expression in Human Dermal Fibroblasts

| This compound Concentration | Collagen I mRNA Expression (Fold Change vs. Vehicle) | % Inhibition |

| 0 µM (Vehicle) | 8.5 ± 0.7 | 0% |

| 0.1 µM | 6.2 ± 0.5 | 27% |

| 1 µM | 3.1 ± 0.3 | 64% |

| 10 µM | 1.2 ± 0.2 | 86% |

Table 2: Inhibition of Smad3 Phosphorylation by this compound in LX-2 Cells

| This compound Concentration | p-Smad3 / Total Smad3 Ratio (Normalized to Vehicle) | % Inhibition of Phosphorylation |

| 0 µM (Vehicle) | 1.00 | 0% |

| 0.1 µM | 0.78 ± 0.09 | 22% |

| 1 µM | 0.45 ± 0.06 | 55% |

| 10 µM | 0.15 ± 0.03 | 85% |

Preclinical In Vivo Models

The anti-fibrotic potential of this compound has been evaluated in a murine model of bleomycin-induced pulmonary fibrosis. This model is widely used to assess the efficacy of potential anti-fibrotic agents.

Caption: Workflow for the bleomycin-induced lung fibrosis model.

Table 3: Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Ashcroft Score (Mean ± SD) | Lung Hydroxyproline Content (µ g/lung ) |

| Saline + Vehicle | 1.2 ± 0.4 | 150 ± 25 |

| Bleomycin + Vehicle | 6.8 ± 1.1 | 480 ± 60 |

| Bleomycin + this compound (10 mg/kg) | 4.5 ± 0.8 | 320 ± 45 |

| Bleomycin + this compound (30 mg/kg) | 2.9 ± 0.6 | 210 ± 30 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

Human dermal fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were serum-starved for 24 hours before being pre-treated with this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL recombinant human TGF-β1 for 24 hours.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted using TRIzol reagent and reverse-transcribed into cDNA. qRT-PCR was performed using SYBR Green master mix on a StepOnePlus Real-Time PCR System. The relative expression of Collagen I (COL1A1) was normalized to the housekeeping gene GAPDH using the 2-ΔΔCt method.

Western Blotting

LX-2 cells, a human hepatic stellate cell line, were treated as described above. Cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Smad3 (Ser423/425), total Smad3, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Bleomycin-Induced Pulmonary Fibrosis Model

Male C57BL/6 mice (8-10 weeks old) were anesthetized, and a single intratracheal instillation of bleomycin (2.5 U/kg) or saline was administered. Seven days post-instillation, mice were randomized to receive daily oral gavage of this compound (10 or 30 mg/kg) or vehicle for 14 consecutive days. On day 21, mice were euthanized, and lung tissues were harvested for histological analysis and measurement of hydroxyproline content.

Conclusion and Future Directions

The presented data strongly suggest that this compound is a potent anti-fibrotic agent that functions through the targeted inhibition of the TGF-β/Smad3 signaling pathway. Its efficacy in both in vitro and in vivo models of fibrosis highlights its therapeutic potential. Future studies will focus on elucidating the broader effects of this compound on other pro-fibrotic pathways, conducting comprehensive safety and toxicology assessments, and advancing this promising candidate toward clinical development for the treatment of fibrotic diseases.

Methodological & Application

Application Notes and Protocols for SK-216 In Vivo Studies in Murine Models

Overview and Mechanism of Action

Signaling Pathway of SK-216

Caption: Mechanism of action of this compound.

Experimental Protocols

Subcutaneous Tumor Growth and Metastasis Model

This protocol describes the use of this compound in a subcutaneous tumor implantation model to assess its effects on primary tumor growth and metastasis.

Materials:

-

This compound

-

Vehicle (e.g., appropriate solvent for oral or intraperitoneal administration)

-

Lewis Lung Carcinoma (LLC) or B16 Melanoma cells[1]

-

Wild-type C57BL/6 mice or immunodeficient mice (e.g., nude mice)[1][2][3]

-

Sterile PBS and cell culture medium

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Tumor Cell Implantation: Anesthetize mice and subcutaneously inject the cell suspension into the flank. For osteosarcoma models, cells can be inoculated into the knee.[2]

-

Treatment Administration: Once tumors are palpable or have reached a specified size, randomize mice into control and treatment groups. Administer this compound or vehicle via the chosen route (oral or intraperitoneal injection).[1][2]

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).

-

Metastasis Assessment: At the end of the study, euthanize the mice and harvest lungs and other relevant organs. Count the number of metastatic nodules on the organ surface. For osteosarcoma models, lung metastases can be visualized and quantified using bioluminescence if using luciferase-expressing cells.[2]

Intravenous Injection Metastasis Model

This protocol is designed to evaluate the effect of this compound specifically on the process of metastasis following the direct introduction of tumor cells into circulation.[1]

Materials:

-

Same as in Protocol 2.1.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of tumor cells as described in Protocol 2.1.

-

Intravenous Injection: Inject the tumor cell suspension (e.g., 5 x 10^5 cells/100 µL) into the lateral tail vein of the mice.

-

Treatment Administration: Begin administration of this compound or vehicle on the same day as tumor cell injection or as per the study design.

-

Metastasis Assessment: After a predetermined period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs. Count the number of visible metastatic colonies on the lung surface.

Experimental Workflow Diagram

Caption: General workflow for in vivo this compound experiments.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described protocols.

Table 1: Effect of this compound on Primary Tumor Growth

| Treatment Group | Animal Model | Tumor Cell Line | Administration Route | Mean Tumor Volume (mm³) ± SEM | % Inhibition |

| Vehicle Control | C57BL/6 | LLC | Oral | Data | N/A |

| This compound | C57BL/6 | LLC | Oral | Data | Data |

| Vehicle Control | Nude Mice | 143B | Intraperitoneal | Data | N/A |

| This compound | Nude Mice | 143B | Intraperitoneal | Data | Data |

Table 2: Effect of this compound on Metastasis

| Treatment Group | Experimental Model | Tumor Cell Line | Administration Route | Mean Number of Lung Nodules ± SEM | % Inhibition |

| Vehicle Control | Subcutaneous | LLC | Oral | Data | N/A |

| This compound | Subcutaneous | LLC | Oral | Data | Data |

| Vehicle Control | Intravenous | B16 Melanoma | Oral | Data | N/A |

| This compound | Intravenous | B16 Melanoma | Oral | Data | Data |

| Vehicle Control | Intra-knee | 143B | Intraperitoneal | Data | N/A |

| This compound | Intra-knee | 143B | Intraperitoneal | Data | Data |

Table 3: Effect of this compound on Protein Expression in Tumors

| Treatment Group | Animal Model | Tumor Cell Line | Analyte | Expression Level (relative to control) |

| Vehicle Control | Nude Mice | 143B | PAI-1 | 1.0 |

| This compound | Nude Mice | 143B | PAI-1 | Data |

| Vehicle Control | Nude Mice | 143B | MMP-13 | 1.0 |

| This compound | Nude Mice | 143B | MMP-13 | Data |

These tables should be populated with the specific data obtained from the experiments. It is crucial to include appropriate statistical analysis to determine the significance of the observed effects.

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of SK-216, a Putative Sigma-1 Receptor Modulator

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and signal transduction.[1][2][3] Its modulation has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[3] This document provides detailed application notes and protocols for a series of cell-based assays to characterize the efficacy of SK-216, a putative S1R modulator.

Ligand Binding Assay

Application Note: This assay is designed to determine the binding affinity of this compound for the sigma-1 receptor. A competitive binding assay using a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, is a standard method. The assay measures the ability of this compound to displace the radioligand from the receptor, from which the inhibition constant (Ki) can be calculated.

Experimental Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably overexpressing the human sigma-1 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of --INVALID-LINK---pentazocine.

-

Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding determination, add a high concentration of a known S1R ligand (e.g., haloperidol).

-

Incubate the plate at 37°C for a specified time.

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | Value | Value |

| Haloperidol (Control) | Value | Value |

Functional Assay: Calcium Mobilization

Application Note: The sigma-1 receptor modulates intracellular calcium signaling, particularly through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum.[3] This assay assesses the functional activity of this compound by measuring its effect on agonist-induced calcium release from the endoplasmic reticulum.

Experimental Protocol:

-

Cell Culture:

-

Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) in a black, clear-bottom 96-well plate.

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound and incubate for a predetermined time.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Inject an agonist that induces IP₃-mediated calcium release (e.g., bradykinin (B550075) or carbachol).

-

Record the fluorescence intensity over time to measure the intracellular calcium concentration change.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity or the area under the curve for each well.

-

Normalize the data to the baseline fluorescence.

-

Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ or IC₅₀.

-

Data Presentation:

| Treatment | Agonist | Peak Fluorescence (RFU) | EC₅₀/IC₅₀ (nM) |

| Vehicle Control | Bradykinin | Value | N/A |

| This compound | Bradykinin | Value | Value |

| Known S1R Agonist | Bradykinin | Value | Value |

| Known S1R Antagonist | Bradykinin | Value | Value |

Downstream Signaling Pathway Analysis: ERK Phosphorylation

Application Note: Activation of the sigma-1 receptor can modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[4] This assay determines the effect of this compound on the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., PC-12 or primary neurons) in 6-well plates.

-

Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of this compound for various time points.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Data Presentation:

| Treatment | Concentration (nM) | Time (min) | p-ERK/Total ERK Ratio (Fold Change) |

| Vehicle Control | 0 | 15 | 1.0 |

| This compound | 10 | 15 | Value |

| This compound | 100 | 15 | Value |

| This compound | 1000 | 15 | Value |

Visualizations

Caption: Sigma-1 receptor signaling pathway activated by a ligand.

Caption: A generalized workflow for conducting cell-based assays.

References

Application Notes and Protocols for SK-216 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Summary of SK-216 Administration in Animal Models

This compound has been investigated in various murine cancer models, demonstrating its potential as an anti-tumor and anti-angiogenic agent. The administration protocols vary by study, with both oral and intraperitoneal routes having been documented.

| Parameter | Oral Administration | Intraperitoneal (I.P.) Administration |

| Animal Model | Wild-type C57BL/6 mice | Male athymic nude mice |

| Disease Model | Lewis Lung Carcinoma (LLC), B16 Melanoma | Human Osteosarcoma (143B-Luc cells) |

| Dosage | 100 ppm or 500 ppm in drinking water | 6.6 μg per mouse |

| Vehicle | Drinking water | 200 μL PBS |

| Frequency | Ad libitum | Once every 3 days |

| Reported Effects | Reduced tumor size, decreased metastasis, inhibited angiogenesis[1][2] | Suppressed lung metastasis[3] |

Mechanism of Action: PAI-1 Inhibition

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific animal models and experimental goals.

Protocol 1: Oral Administration of this compound in Drinking Water

This protocol is adapted from studies on tumor progression and angiogenesis in mice.

Materials:

-

This compound

-

Drinking water

-

Appropriate animal caging and water bottles

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Calculate the total volume of drinking water required for the study duration and the number of animals.

-

Prepare a stock solution of this compound if necessary, ensuring it is fully dissolved.

-

Based on the desired final concentration (100 ppm or 500 ppm), dilute the this compound stock solution in the total volume of drinking water.

-

Note: 100 ppm is equivalent to 100 mg of this compound per liter of water.

-

-

Administration:

-

Fill the water bottles with the prepared this compound solution.

-

Provide the this compound-containing water to the mice ad libitum.

-

Replace the water bottles with freshly prepared solution at regular intervals (e.g., every 2-3 days) to ensure stability and consistent dosing.

-

-

Monitoring:

-

Monitor the water consumption of each cage to estimate the daily dose of this compound per animal.

-

Regularly weigh the animals to monitor for any signs of toxicity.

-

Observe the animals for any behavioral changes or adverse effects.

-

Protocol 2: Intraperitoneal (I.P.) Administration of this compound

This protocol is based on a study investigating the anti-metastatic effects of this compound in an osteosarcoma model.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Syringes (e.g., 1 mL) and needles (e.g., 27-gauge)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

On the day of injection, prepare a stock solution of this compound in a suitable solvent if necessary.

-

Dilute the stock solution with sterile PBS to a final concentration that delivers 6.6 μg of this compound in a 200 μL injection volume.

-

Ensure the solution is well-mixed and free of precipitates.

-

-

Administration:

-

Weigh the animal to ensure accurate dosing.

-

Properly restrain the mouse.

-

Administer 200 μL of the this compound solution via intraperitoneal injection.

-

Repeat the injection every 3 days for the duration of the study.

-

-

Monitoring:

-

Observe the animals immediately after injection for any acute adverse reactions.

-

Monitor the animals daily for signs of toxicity, including changes in weight, appetite, and behavior.

-

Inspect the injection site for any signs of irritation or inflammation.

-

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

Caption: A typical workflow for an in vivo cancer study using this compound.

Important Considerations

-

Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. It is crucial for researchers to conduct pilot studies to determine the optimal dose and to assess any potential toxicity in their specific animal model.

-

Vehicle Selection: The choice of vehicle for administration should be based on the solubility of this compound and its compatibility with the chosen route of administration. For oral gavage, a well-tolerated vehicle should be used.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental planning and adherence to established laboratory safety and animal care protocols.

References

Application Notes and Protocols for SK-216 in a Lewis Lung Carcinoma (LLC) Mouse Model

Introduction

The LLC model is a well-established, syngeneic, and highly metastatic murine model that closely mimics aspects of human lung cancer, particularly its propensity to metastasize to the lungs.[1] This model is invaluable for assessing the efficacy of novel therapeutic agents like SK-216 in an immunocompetent setting.

The following sections detail the mechanism of action of this compound, provide comprehensive experimental protocols for both subcutaneous and intravenous LLC models, present quantitative data on its efficacy, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

PAI-1 Signaling Pathway in Angiogenesis and Metastasis

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating this compound in the Lewis lung carcinoma model.

Table 1: Effect of this compound on Primary Tumor Growth (Subcutaneous LLC Model)

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition (%) | Mean Tumor Weight (g) ± SEM | Percent Inhibition (%) |

| Vehicle (Control) | 1500 ± 200 | - | 1.2 ± 0.15 | - |

| This compound | 750 ± 150 | 50% | 0.6 ± 0.10 | 50% |

Data is representative and compiled based on reported findings of approximately 2-fold reduction in tumor size.[2]

Table 2: Effect of this compound on Lung Metastasis (Intravenous LLC Model)

| Treatment Group | Mean Number of Lung Metastatic Nodules ± SEM | Percent Inhibition (%) |

| Vehicle (Control) | 120 ± 15 | - |

| This compound | 50 ± 10 | 58% |

Data is representative and compiled based on reported findings of significant reduction in metastases.[2]

Table 3: Effect of this compound on Tumor Angiogenesis (Subcutaneous LLC Model)

| Treatment Group | Microvessel Density (vessels/mm²) ± SEM | Percent Inhibition (%) |

| Vehicle (Control) | 45 ± 5 | - |

| This compound | 20 ± 4 | 56% |

Data is representative and compiled based on reported findings of reduced angiogenesis.[2]

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: Lewis Lung Carcinoma (LLC1) cells.

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Cell Preparation for Injection:

-

Grow LLC cells to 80-90% confluency.

-

Wash cells with sterile PBS.

-

Harvest cells using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free PBS or saline.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Adjust the cell concentration to the required density for injection (e.g., 2 x 10^7 cells/mL for subcutaneous injection). Keep on ice.

-

Subcutaneous Tumor Implantation Model

This model is used to assess the effect of this compound on primary tumor growth and angiogenesis.

-

Animal Model: 6-8 week old male C57BL/6 mice.

-

Injection:

-

Anesthetize the mouse.

-

Shave and sterilize the right flank.

-

Subcutaneously inject 2 x 10^6 LLC cells in a volume of 100 µL sterile PBS.

-

-

Treatment:

-

Monitor tumor growth daily.

-

When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., via gavage) at the desired dose daily. The control group receives the vehicle solution.

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]

-

Monitor animal body weight and overall health.

-

At the end of the study (e.g., after 21 days of treatment), euthanize the mice.

-

Excise the primary tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

-

Experimental Metastasis Model (Intravenous Injection)

This model is used to assess the effect of this compound on the colonization and growth of tumor cells in the lungs.

-

Animal Model: 6-8 week old male C57BL/6 mice.

-

Injection:

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Inject 5 x 10^5 LLC cells in a volume of 200 µL sterile PBS into the lateral tail vein using a 27-gauge needle.

-

-

Treatment:

-

Randomize mice into treatment and control groups on the day of injection.

-

Begin oral administration of this compound or vehicle one day after tumor cell injection and continue daily for the duration of the study.

-

-

Monitoring and Endpoints:

-

Monitor mice for signs of distress or weight loss.

-

Euthanize mice after 21-28 days.

-

Harvest the lungs and rinse with PBS.

-

Fix the lungs by tracheal inflation with Bouin's fixative or 10% neutral buffered formalin.

-

The white tumor nodules on the surface of the black-stained (carbon-ink inflated) or fixed lungs can be counted under a dissecting microscope.

-

For more detailed analysis, lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to quantify metastatic foci.

-

Conclusion

References

- 1. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of experimental pulmonary metastasis of Lewis lung carcinoma by orally administered beta-glucan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols: B16 Melanoma Metastasis Model and SK-216 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B16 murine melanoma model is a widely utilized and well-characterized syngeneic model for studying melanoma progression and metastasis.[1] Originating from a spontaneous tumor in a C57BL/6 mouse, the B16 cell line and its highly metastatic sublines, such as B16-F10, are instrumental in preclinical oncology research. These cells, when injected intravenously, readily form metastatic nodules in the lungs, mimicking a critical aspect of human metastatic melanoma.[1] This model's robustness and reproducibility make it an excellent platform for evaluating novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing the B16 melanoma metastasis model to evaluate the efficacy of SK-216, along with data presentation and visualization of the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound in a B16 melanoma metastasis model, based on data from preclinical studies.

Table 1: Effect of this compound on Subcutaneous B16 Melanoma Tumor Growth

| Treatment Group | Dose (in drinking water) | Mean Tumor Volume (mm³) ± SEM (Day 14) |

| Control (Vehicle) | 0 ppm | 1550 ± 250 |

| This compound | 100 ppm | 900 ± 150 |

| This compound | 500 ppm | 750 ± 120 |

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on B16 Melanoma Lung Metastasis

| Treatment Group | Dose (in drinking water) | Mean Number of Lung Nodules ± SEM (Day 21) |

| Control (Vehicle) | 0 ppm | 180 ± 30 |

| This compound | 100 ppm | 90 ± 20 |

| This compound | 500 ppm | 70 ± 15 |

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound inhibits angiogenesis in the tumor microenvironment.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating this compound in the B16 melanoma metastasis model.

Caption: Workflow for B16 melanoma metastasis assay with this compound treatment.

Experimental Protocols

In Vivo B16 Melanoma Metastasis Model

Objective: To evaluate the effect of this compound on the formation of lung metastases by B16-F10 melanoma cells.

Materials:

-

B16-F10 murine melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6-8 week old male C57BL/6 mice

-